molecular formula C5H9NO3 B3059833 (S)-3-Aminotetrahydrofuran-3-carboxylic acid CAS No. 1315052-80-2

(S)-3-Aminotetrahydrofuran-3-carboxylic acid

Cat. No. B3059833
Key on ui cas rn: 1315052-80-2
M. Wt: 131.13
InChI Key: ATUWXXVBEAYCSQ-YFKPBYRVSA-N
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Patent
US07476663B2

Procedure details

Prepared analogously to Example 53a from 3-amino-tetrahydrofuran-3-carboxylic acid and 5-bromo-thiophene-2-carboxylic acid with thionyl chloride and N,O-bis-(trimethylsilyl)-trifluoroacetamid in dichloromethane with triethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,O-bis-(trimethylsilyl)-trifluoroacetamid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][O:4][CH2:3]1.[Br:10][C:11]1[S:15][C:14]([C:16](O)=[O:17])=[CH:13][CH:12]=1.S(Cl)(Cl)=O.C(N(CC)CC)C>ClCCl>[Br:10][C:11]1[S:15][C:14]([C:16]([NH:1][C:2]2([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][O:4][CH2:3]2)=[O:17])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(COCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
N,O-bis-(trimethylsilyl)-trifluoroacetamid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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